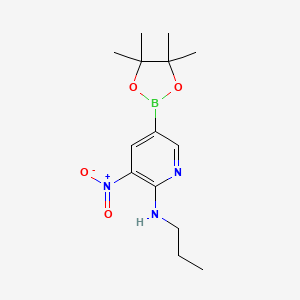
(R)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide is a chiral organosulfur compound. It is known for its utility in asymmetric synthesis, particularly in the preparation of chiral amines. The compound’s structure includes a sulfinamide group, which is a sulfur-nitrogen bond, and a tetrahydrofuran ring, contributing to its unique reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide typically involves the condensation of ®-2-Methyl-2-propanesulfinamide with an aldehyde or ketone. One common method is the copper-mediated condensation with cyclohexane carboxaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve the oxidative coupling of thiols and amines, which is an efficient and environmentally friendly method . This process does not require additional pre-functionalization and de-functionalization steps, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group acts as a directing group, facilitating the formation of chiral centers in the target molecules. This is achieved through the formation of intermediates that are more reactive towards nucleophiles, leading to the desired stereoselective outcomes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
Sulfonamides: Compounds containing the sulfonamide group, widely used in medicinal chemistry.
Uniqueness
®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide is unique due to its combination of a sulfinamide group and a tetrahydrofuran ring. This structure provides distinct reactivity and selectivity in asymmetric synthesis, making it a valuable tool in the preparation of chiral compounds .
Propiedades
Fórmula molecular |
C9H17NO2S |
|---|---|
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
(NE)-2-methyl-N-[[(2R)-oxolan-2-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h7-8H,4-6H2,1-3H3/b10-7+/t8-,13?/m1/s1 |
Clave InChI |
VHJHDVJMQNCOBD-FIXMABPDSA-N |
SMILES isomérico |
CC(C)(C)S(=O)/N=C/[C@H]1CCCO1 |
SMILES canónico |
CC(C)(C)S(=O)N=CC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




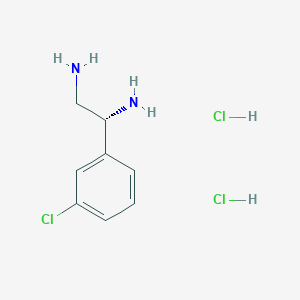
![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B15236310.png)
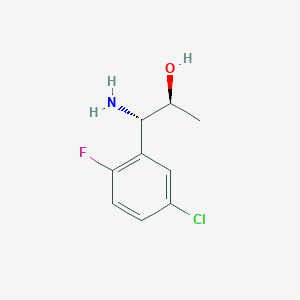
![6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine](/img/structure/B15236327.png)
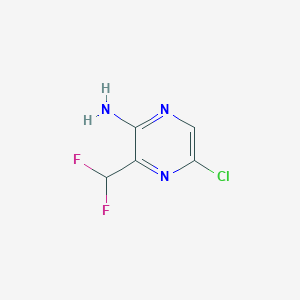
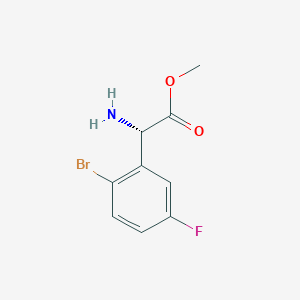
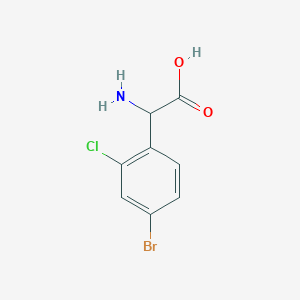

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)
![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)
